molecular formula C6H7NO2 B1335045 3-hydroxy-1-methylpyridin-4(1H)-one CAS No. 50700-61-3

3-hydroxy-1-methylpyridin-4(1H)-one

Cat. No. B1335045
CAS RN: 50700-61-3
M. Wt: 125.13 g/mol
InChI Key: KRBOPJCIZALTNX-UHFFFAOYSA-N
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Description

“3-Hydroxy-1,2-dimethyl-4(1H)-pyridone” is a chemical compound with the molecular formula C7H9NO2 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of “3-Hydroxy-1,2-dimethyl-4(1H)-pyridone” is 139.15 .


Physical And Chemical Properties Analysis

“3-Hydroxy-1,2-dimethyl-4(1H)-pyridone” is soluble in acetic acid .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

3-Hydroxy-1-methylpyridin-4(1H)-one derivatives have shown significant potential in cancer research, particularly in developing treatments targeting lung cancer. For instance, certain hydroxypyridone derivatives, including 3-hydroxy-1-methylpyridin-4(1H)-one, demonstrated potent antiproliferative activity against non-small lung cancer cells. These compounds were cytostatic in A549 and cytotoxic in NCI-H522 non-small lung cancer cells, suggesting their potential in lung cancer therapeutics (Shakil et al., 2021).

Antioxidant Properties and DNA Binding

Derivatives of 3-hydroxy-1-methylpyridin-4(1H)-one have also been investigated for their antioxidant activities and DNA binding capabilities. A novel derivative displayed antioxidant activities evaluated by assays like DPPH radical scavenging activity. Additionally, this compound showed a strong binding affinity for double-stranded fish sperm DNA, indicating a potential role in genetic research or therapeutic applications (Yılmaz et al., 2020).

Synthesis of Biologically Active Compounds

In pharmaceutical synthesis, derivatives of 3-hydroxy-1-methylpyridin-4(1H)-one are key in creating new medicinal molecules with improved biological activity. The ability to introduce various substituents into the molecule's structure allows for the synthesis of diverse compounds with potential medicinal applications (Rubtsova et al., 2020).

Antitumor Activity

Some derivatives of 3-hydroxy-1-methylpyridin-4(1H)-one have shown promising results in antitumor activity studies. Specific compounds synthesized from this derivative demonstrated significant activity against human colorectal cancer cells, indicating their potential role in developing new cancer treatments (Zhou et al., 2021).

Neurotropic Activity

Research has also explored the neurotropic effects of 3-hydroxy-1-methylpyridin-4(1H)-one derivatives. These compounds were evaluated for tranquilizing (anxiolytic) and antidepressant activities, showing higher potential neurotropic activity than some comparator drugs. This suggests their possible use in treating neurological and psychological disorders (Palamarchuk et al., 2021).

Cholesterol 24-Hydroxylase Inhibition

Derivatives of 3-hydroxy-1-methylpyridin-4(1H)-one have been investigated as inhibitors of cholesterol 24-hydroxylase, a brain-specific enzyme involved in cholesterol homeostasis. One such derivative, identified through structure-based drug design, showed high potency and selectivity as a cholesterol 24-hydroxylase inhibitor. This compound, known as soticlestat, is under clinical investigation for treating epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome, representing a novel drug class for these conditions (Koike et al., 2021).

Photoluminescence and Antiproliferative Activity

Zinc(II) complexes with derivatives of 3-hydroxy-1-methylpyridin-4(1H)-one exhibit interesting photoluminescent properties and antiproliferative activities against various human carcinoma cell lines. The different substituents in these complexes significantly impact their maximal emission peaks and cellular viability, indicating their potential in developing cancer treatments (Li et al., 2019).

Mosquito Larvicidal Potential

A study on hydroxy-2-methyl-4H-pyran-4-one, a related compound to 3-hydroxy-1-methylpyridin-4(1H)-one, revealed its potential as a mosquito larvicide. The compound showed high mortality rates against various mosquito species, indicating its use in controlling mosquito populations and related diseases (Ali & Venugopalan, 2019).

Safety And Hazards

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include avoiding eating, drinking, or smoking while using this product, washing thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-hydroxy-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBOPJCIZALTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198758
Record name 4(1H)-Pyridinone, 3-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-methylpyridin-4(1H)-one

CAS RN

50700-61-3
Record name 4(1H)-Pyridinone, 3-hydroxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyridinone, 3-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-1-methyl-1H-pyridin-4-one (14.1 g, 65.5 mmol) and 10% Pd/C (1.20 g) in methanol was subjected to hydrogenation in a Parr apparatus under 50 psi pressure of hydrogen for 70 min. The mixture was filtered through a pad of CELITE™, the filtrate was concentrated to dryness, and the residue was triturated with acetone. The solid was then collected by suction filtration. The title compound was obtained as a light-brown powder (7.13 g, 87% yield) after vacuum oven drying. 1H NMR (400 MHz, DMSO-D6) δ (ppm): 7.49 (br. s, 1H), 7.38 (s, 1H), 6.12 (br. s, 1H) and 3.63 (s, 3H); MS-ESI (m/z): 125.7 [M+1]+.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NC Tam, SP Fletcher, CM Vogels, SA Westcott… - Transition metal …, 2003 - Springer
Dioxomolybdenum(VI) complexes derived from ethyl maltol (2-ethyl-3-hydroxy-4-pyrone) and 1-alkyl-2-ethyl-3-hydroxy-4-pyridin-4(1H)-ones have been prepared and characterized …
Number of citations: 5 link.springer.com
H Stunzi, DD Perrin, T Teitei… - Australian Journal of …, 1979 - CSIRO Publishing
Complex formation of the biologically active amino acid L-mimosine [α-amino-β-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid (1)], mimosinic acid (2), mimosine methyl ether (…
Number of citations: 42 www.publish.csiro.au
H Stunzi, LN Harris, DD Perrin… - Australian Journal of …, 1980 - CSIRO Publishing
Stability constants for the Mg2+, Ca2+, Cu2+ and Zn2+ complexes of two isomers (2) and (3) of the defleecing agent mimosine (1) have been sought from potentiometric titrations in …
Number of citations: 50 www.publish.csiro.au
Y Ma, S Roy, X Kong, Y Chen, D Liu… - Journal of Medicinal …, 2012 - ACS Publications
A range of fluorinated 3-hydroxypyridin-4-ones has been synthesized where fluorine or fluorinated substituent was attached at 2- or 5- position of the pyridine ring in order to improve …
Number of citations: 28 pubs.acs.org
JA Jacobsen - 2010 - escholarship.org
The thesis presented here is split between two distinct projects. The first project explores the synthesis and photophysical evaluation of a new class of BODIPY dyes with handles for …
Number of citations: 2 escholarship.org
MW Beck, AS Pithadia, AS DeToma… - Ligand Design in …, 2014 - Wiley Online Library
Aberrant metal‐protein interactions have been implicated in the pathogenesis of human neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Prion disease…
Number of citations: 6 onlinelibrary.wiley.com
JL Sardo - 2013 - search.proquest.com
The use of fragment-based lead discovery (FBLD) for the design and development of metalloenzyme inhibitors is examined. This thesis will first discuss the method of FBLD and …
Number of citations: 3 search.proquest.com

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